molecular formula C20H14F2N2O4 B3403107 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 1105220-17-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B3403107
CAS No.: 1105220-17-4
M. Wt: 384.3 g/mol
InChI Key: GKKAYOAUHGMEBT-KXFIGUGUSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic chemical compound featuring a benzodioxole group linked via an acrylamide bridge to a substituted isoxazole moiety with a 2,4-difluorophenyl group. This structural architecture suggests significant potential for biomedical and chemical biology research. Compounds containing the benzo[1,3]dioxole (e.g., ) and isoxazole (e.g., ) scaffolds are frequently explored in medicinal chemistry for their diverse biological activities. The acrylamide group is a key functional handle, known for its ability to act as an electrophile and form covalent adducts with nucleophilic cysteine thiolates on proteins, a mechanism shared with the neurotoxin acrylamide ( ). This covalent binding property makes derivatives like this acrylamide valuable for investigating enzyme inhibition, targeted covalent inhibitor design, and studying protein-ligand interactions. The presence of the 2,4-difluorophenyl group on the isoxazole ring is a common strategy in drug design to enhance metabolic stability, influence binding affinity, and modulate physicochemical properties. Researchers can leverage this compound as a key intermediate or a core structure for developing novel probes and inhibitors, particularly for targeting enzymes or receptors where the benzo[1,3]dioxole and isoxazole pharmacophores are relevant. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O4/c21-13-3-4-15(16(22)8-13)18-9-14(24-28-18)10-23-20(25)6-2-12-1-5-17-19(7-12)27-11-26-17/h1-9H,10-11H2,(H,23,25)/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKAYOAUHGMEBT-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure features a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that the compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that related compounds with similar structural features exhibit inhibitory activity against specific enzymes such as Mur ligases, which are crucial for bacterial cell wall synthesis. This suggests a potential antibacterial mechanism for the compound .
  • Metabolic Stability : Preliminary investigations into the metabolic stability of the compound in mouse liver microsomes indicated rapid consumption in the presence of NADPH, suggesting it is prone to cytochrome P450-mediated metabolism . Understanding this metabolic pathway is essential for predicting in vivo efficacy and safety.
  • Target Engagement : In vitro assays have demonstrated that compounds with similar structures can engage specific protein targets effectively. For instance, some derivatives have shown nanomolar IC50 values against certain kinases, indicating strong target engagement .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its analogs:

Activity IC50 Value Reference
Inhibition of Mur ligasesNot specified
GAK inhibition25 nM
Metabolic half-life5.7 min
Antibacterial activityIC50 = 2.02 μM

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial properties of isoxazole derivatives found that compounds similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis (Mtb), highlighting its potential as an anti-TB agent .
  • Cyclin G Activity : Another research effort focused on the development of chemical probes for Cyclin G-related pathways demonstrated that compounds with a benzo[d][1,3]dioxole structure showed promising results in biochemical assays targeting GAK activity . This suggests potential applications in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related acrylamide derivatives, focusing on their substituents, synthetic pathways, and physicochemical properties.

Key Structural Differences
Compound Name Core Structure Substituents Fluorine Content Reference
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide Acrylamide + Isoxazole Benzo[d][1,3]dioxol-5-yl; 2,4-difluorophenyl 2 Fluorine atoms
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide Acrylamide + Thiazole Benzo[d][1,3]dioxol-5-yl; benzoyl; phenyl None
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide + Thiadiazole + Isoxazole Phenyl; isoxazole None
(Z)-3-[4-(Dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (3012) Acrylamide + Oxazolone 4-(Dimethylamino)phenyl; p-tolyl; propylamine None

Notable Observations:

Key Insights :

  • The target compound’s synthesis employs HATU-mediated coupling , a high-efficiency method for acrylamide bond formation, contrasting with the hydroxylamine-based cyclization used for compound 6 .
  • Fluorinated intermediates (e.g., 2,4-difluorophenyl) require stringent purification steps (e.g., HPLC) to isolate stereoisomers, whereas non-fluorinated analogs (e.g., compound 3012) may use simpler crystallization .
Physicochemical and Spectral Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR Features (DMSO-d₆)
Target Compound Not reported Not reported Benzo[d][1,3]dioxole protons: δ 6.8–7.1; Isoxazole: δ 8.1–8.3
Compound 6 160 1606 Aromatic protons: δ 7.36–7.72; Isoxazole-H: δ 7.95, 8.13
Compound 8a (Thiadiazole derivative) 290 1679, 1605 Acetyl CH₃: δ 2.49, 2.63; Aromatic: δ 7.47–8.39

Key Differences :

  • Fluorine atoms in the target compound likely downfield-shift adjacent protons in ¹H NMR, though specific data are unavailable .
  • Thiadiazole derivatives (e.g., 8a) show higher melting points (>200°C) due to rigid heterocycles, whereas isoxazole-containing compounds (e.g., 6) melt at lower temperatures .

Research Implications and Limitations

  • Advantages of Target Compound: The 2,4-difluorophenyl group may improve blood-brain barrier penetration and target binding compared to non-fluorinated analogs, as seen in CNS-active drugs .
  • Limitations : Lack of reported biological data (e.g., IC₅₀, solubility) hinders direct efficacy comparisons. Structural analogs like compound 7h () with hydroxy-methoxy groups demonstrate superior aqueous solubility but lower lipophilicity .

Q & A

Q. How can researchers optimize the synthesis yield and purity of this acrylamide derivative?

Methodological Answer:

  • Employ multi-step synthesis with rigorous control of reaction parameters:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics for amide bond formation .
  • Catalysts : Use palladium or copper catalysts for coupling reactions involving heterocyclic moieties .
  • Temperature : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for acid-sensitive steps) minimizes side products .
    • Monitor purity via TLC or HPLC at each step, with final purification using column chromatography (hexane/EtOAc gradients) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to aromatic protons (δ 6.7–7.5 ppm for benzodioxole and difluorophenyl groups) and acrylamide double bonds (δ 5.9–6.1 ppm, Z-configuration) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates to quantify IC50 values for target enzymes (e.g., kinases or proteases) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized protein targets .
  • Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ≤10 µM to assess therapeutic potential .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of the Z-configuration in this acrylamide?

Methodological Answer:

  • Computational modeling : Density functional theory (DFT) simulations reveal energy barriers favoring Z-isomer stability due to intramolecular H-bonding between the acrylamide NH and benzodioxole oxygen .
  • Isotopic labeling : Use deuterated solvents (e.g., D2O) to track proton exchange during synthesis, confirming kinetic vs. thermodynamic control .

Q. How can structure-activity relationship (SAR) studies be structured to enhance bioactivity?

Methodological Answer:

  • Systematic substituent variation : Modify the 2,4-difluorophenyl or isoxazole groups and compare bioactivity (Table 1):
Substituent ModificationObserved Effect (vs. Parent Compound)
Replacement of F with ClIncreased lipophilicity; reduced IC50 in kinase assays
Isoxazole → ThiazoleImproved metabolic stability but lower solubility
  • 3D-QSAR modeling : Align compounds in a pharmacophore model to predict optimal substituent positions .

Q. How should researchers address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability while avoiding cellular toxicity .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance aqueous dispersion for pharmacokinetic studies .

Q. What strategies resolve contradictions in reported binding affinity data across studies?

Methodological Answer:

  • Standardize assay conditions : Use identical buffer pH (7.4), temperature (25°C), and protein concentrations to minimize variability .
  • Control for compound degradation : Pre-incubate the compound under assay conditions and quantify stability via HPLC before SPR or enzyme assays .

Q. How can large-scale synthesis (>100 g) be achieved without compromising purity?

Methodological Answer:

  • Continuous flow reactors : Optimize residence time and mixing efficiency for exothermic steps (e.g., acrylamide formation) to reduce by-products .
  • In-line purification : Integrate scavenger resins (e.g., silica-bound thiourea for metal removal) post-reaction .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40°C/75% humidity for 48 hours; monitor degradation via UPLC-MS .
  • Plasma stability assay : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .

Q. How can computational modeling predict target interactions and off-target effects?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to homology-modeled protein targets (e.g., COX-2 or EGFR) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability and identify potential off-targets (e.g., cytochrome P450 enzymes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide
Reactant of Route 2
Reactant of Route 2
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide

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